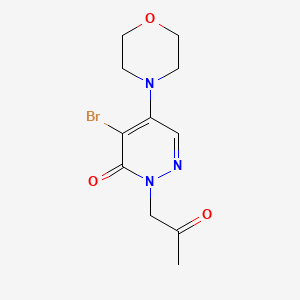

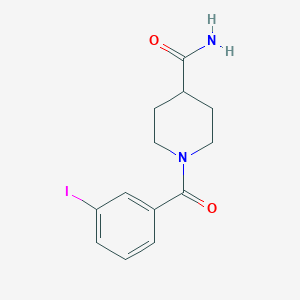

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Queensland, Australia. Since then, it has gained a lot of attention in the scientific community due to its potential as a cancer therapeutic agent.

Scientific Research Applications

Antiviral Activity :

- The synthesis of glycosylthiocarboxamides, leading to compounds like 2-D-ribofuranosylthiazole-4-carboxamide, demonstrates potential antiviral activity. These compounds were tested for activity against herpes virus, parainfluenza virus, and rhinovirus, showing significant inhibitory effects on guanine nucleotide biosynthesis (Srivastava et al., 1977).

Pharmacokinetics Studies :

- Studies on 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) show its metabolic process in different species, highlighting its transformation into cytotoxic metabolites. This research is crucial for understanding the pharmacokinetics of similar compounds (Vincent et al., 1984).

Synthesis of Functionalized Amino Acid Derivatives :

- Research on the synthesis of functionalized amino acid derivatives, including N-substituted oxazolidine carboxamides, has implications for designing anticancer agents. These compounds showed cytotoxicity against various cancer cell lines, providing a foundation for further cancer research (Kumar et al., 2009).

Synthesis of Oxazoles :

- The synthesis of oxazoles, like dimethyl 4,5-dihydro-5-(phenylthio)oxazole-4,4-dicarboxylates, has been explored for potential applications in medicinal chemistry and organic synthesis (Shapiro, 1993).

Antiviral Activity of Cyclization Products :

- The cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate resulted in compounds with moderate virucidal activity. This research provides insights into new potential antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).

Chemotherapy Research :

- Research on 5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide (DTIC) in mice models has shown significant tumor regression, providing important data for chemotherapy applications (Vecchi et al., 1976).

Antibacterial Agents :

- The synthesis and QSAR studies of novel antibacterial agents, such as benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrate potential in combating bacterial infections (Palkar et al., 2017).

Macrolide Synthesis :

- The photooxygenation of oxazoles for the synthesis of macrolides, including recifeiolide and curvularin, represents a novel approach in organic synthesis and drug development (Wasserman et al., 1981).

Cyclin-Dependent Kinase Inhibitors :

- N-Acyl-2-aminothiazoles, such as BMS-387032, have been identified as selective inhibitors of CDK2/cycE with antitumor activity, highlighting the therapeutic potential in cancer treatment (Misra et al., 2004).

properties

IUPAC Name |

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-6-9(11-14-7)10(13)12(2)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBKBBRFZGURTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(C)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)

![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735635.png)

![Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2735636.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2735637.png)

![N-cyclopropyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2735638.png)

![Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B2735639.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)

![2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2735645.png)